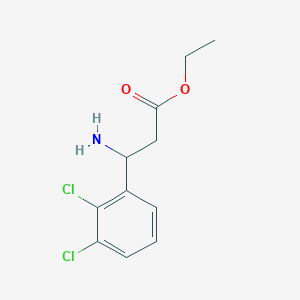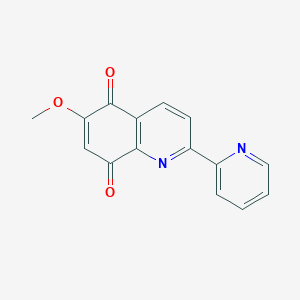
7-Bromo-5-nitroquinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-溴-5-硝基喹啉-8-醇是一种化学化合物,分子式为C9H5BrN2O3。它是喹啉的衍生物,喹啉是一种杂环芳香族有机化合物。
准备方法
合成路线和反应条件
7-溴-5-硝基喹啉-8-醇的合成通常涉及喹啉-8-醇的溴化和硝化。一种常见的方法包括以下步骤:
溴化: 在合适的溶剂(如乙酸)存在下,用溴处理喹啉-8-醇,在第7位引入溴原子。
硝化: 然后,用浓硝酸和浓硫酸的混合物对溴化产物进行硝化,在第5位引入硝基。
工业生产方法
7-溴-5-硝基喹啉-8-醇的工业生产方法可能涉及类似的步骤,但针对大规模合成进行了优化。这些方法通常使用连续流动反应器和自动化系统,以确保产品质量和产率的一致性。
化学反应分析
反应类型
7-溴-5-硝基喹啉-8-醇可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成喹啉N-氧化物衍生物。
还原: 硝基的还原可以产生胺衍生物。
取代: 溴原子可以被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 通常使用酸性条件下的锡(II)氯化物或铁粉等还原剂。
取代: 亲核取代反应通常需要碱(如氢氧化钠)和合适的溶剂。
主要产物
氧化: 喹啉N-氧化物衍生物。
还原: 氨基喹啉衍生物。
取代: 根据所用亲核试剂的不同,可以得到各种取代的喹啉衍生物。
科学研究应用
7-溴-5-硝基喹啉-8-醇在科学研究中有几种应用:
化学: 它被用作合成更复杂有机分子的结构单元。
生物学: 该化合物因其潜在的抗菌和抗真菌特性而被研究。
医学: 研究人员探索了它作为抗癌剂的潜力,因为它能够抑制某些参与细胞增殖的酶。
工业: 由于其生色特性,它被用于染料和颜料的开发。
作用机制
7-溴-5-硝基喹啉-8-醇的作用机制涉及它与各种分子靶标的相互作用:
酶抑制: 该化合物可以抑制细菌DNA螺旋酶和拓扑异构酶等酶,这些酶对于DNA复制和细胞分裂至关重要。
金属离子螯合: 它可以螯合金属离子,破坏依赖金属的生物过程。
相似化合物的比较
类似化合物
5-硝基喹啉-8-醇: 在第7位缺少溴原子。
7-氯-5-硝基喹啉-8-醇: 包含氯原子而不是溴原子。
8-羟基喹啉: 缺少硝基和溴取代基。
独特性
7-溴-5-硝基喹啉-8-醇由于同时存在溴和硝基而具有独特性,它们赋予了独特的化学反应性和生物活性。溴原子增强了其亲电性,而硝基则使其具有作为抗菌剂和抗癌剂的潜力。
属性
CAS 编号 |
23521-17-7 |
|---|---|
分子式 |
C9H5BrN2O3 |
分子量 |
269.05 g/mol |
IUPAC 名称 |
7-bromo-5-nitroquinolin-8-ol |
InChI |
InChI=1S/C9H5BrN2O3/c10-6-4-7(12(14)15)5-2-1-3-11-8(5)9(6)13/h1-4,13H |
InChI 键 |
ZHAQCRBRMYTJHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Br)O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11853849.png)

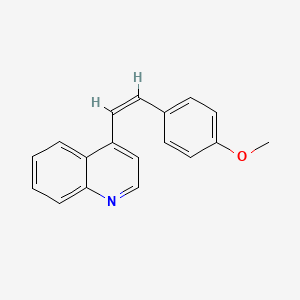

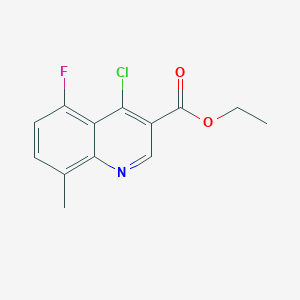
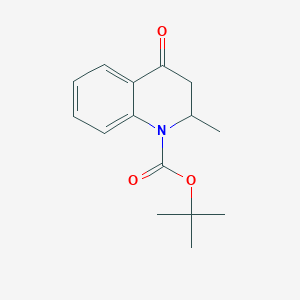

![Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11853903.png)
